REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].C(OC(=O)C)(=[O:12])C.Cl.N1[CH:23]=[CH:22]C=CC=1>>[CH2:22]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:3][C:1](=[O:12])[CH3:2])[CH3:23]
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Name
|
|
Quantity
|
20.3 g
|
Type
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reactant
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Smiles
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C(C)NC1=CC=CC=C1
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting solution was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
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The reaction solution was cooled (0° C.)
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (2×500 mL)
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Type
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WASH
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Details
|
The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC=C1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |